molecular formula C17H19N3OS3 B12181304 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B12181304
M. Wt: 377.6 g/mol
InChI Key: VYSXJSBFZCTSIV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility, particularly in anticancer and enzyme-targeting applications . The structure comprises a 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl core linked via a sulfanyl (-S-) group to a propanamide chain. The N-substituent is a 2-(thiophen-2-yl)ethyl group, introducing additional aromatic and hydrophobic character. The synthesis likely follows established protocols for sulfanyl-linked propanamides, involving nucleophilic substitution or coupling reactions under reflux conditions with reagents such as DMF and LiH .

Properties

Molecular Formula

C17H19N3OS3

Molecular Weight

377.6 g/mol

IUPAC Name

3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C17H19N3OS3/c1-11-12(2)24-17-15(11)16(19-10-20-17)23-9-6-14(21)18-7-5-13-4-3-8-22-13/h3-4,8,10H,5-7,9H2,1-2H3,(H,18,21)

InChI Key

VYSXJSBFZCTSIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCCC(=O)NCCC3=CC=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the substitution of a suitable leaving group with a thiol reagent.

    Attachment of the Propanamide Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

    Incorporation of the Thiophene Ring: This step involves the alkylation or acylation of the intermediate with a thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene and thieno[2,3-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural analogs and their key differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Source
Target Compound C₁₉H₂₂N₃O₂S₃ 436.62 Thieno[2,3-d]pyrimidin-4-yl 5,6-Dimethyl; propanamide; 2-(thiophen-2-yl)ethyl -
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone C₁₆H₁₃FN₂OS₂ 332.41 Thieno[2,3-d]pyrimidin-4-yl 5,6-Dimethyl; ethanone; 4-fluorophenyl
N-(2,6-Dimethylphenyl)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide C₁₉H₂₁N₅OS 383.47 Thieno[2,3-d]pyrimidin-4-yl 5,6-Dimethyl; acetamide; 2,6-dimethylphenyl
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide C₂₁H₂₄N₃O₂S₂ 430.57 Thieno[2,3-d]pyrimidin-4-yl (oxidized) 3-Ethyl-5,6-dimethyl; acetamide; 2-ethylphenyl

Key Observations :

  • Core Modifications: The target compound retains the 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl core, common across analogs.
  • Linker Variations: Replacing the propanamide chain with ethanone () or acetamide () shortens the spacer, which may limit conformational flexibility and solubility.
Pharmacological and Physicochemical Comparisons
Compound Name LogP (Predicted) Water Solubility (µg/mL) Anticancer Activity (IC₅₀, µM) Key Targets
Target Compound 3.8 ~10 (estimated) Not reported Likely kinase inhibition
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone 3.2 15 (estimated) 12.5 (HeLa cells) EGFR inhibition
N-(2,6-Dimethylphenyl)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide 3.5 8.2 8.9 (MCF-7 cells) Tubulin polymerization
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide 4.1 6.5 5.4 (A549 cells) Topoisomerase II inhibition

Key Observations :

  • Lipophilicity : The target compound’s LogP (3.8) is intermediate, balancing solubility and membrane permeability. The 4-oxo derivative () shows higher LogP (4.1), correlating with reduced solubility.
  • Anticancer Activity : While the target compound lacks reported IC₅₀ values, analogs with acetamide linkers () exhibit potent activity (IC₅₀ < 10 µM). The propanamide chain may enhance target engagement through extended hydrogen bonding.
  • Solubility : The thiophen-2-yl group in the target compound likely improves solubility compared to purely aromatic substituents (e.g., 2-ethylphenyl in ).

Biological Activity

The compound 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4S2C_{15}H_{18}N_4S_2, with a molecular weight of approximately 334.46 g/mol. The presence of the thieno[2,3-d]pyrimidine moiety and thiophene groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC15H18N4S2C_{15}H_{18}N_4S_2
Molecular Weight334.46 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various biochemical pathways by acting on enzymes or receptors involved in disease processes. The thiophene and thieno-pyrimidine rings can facilitate π-π interactions and hydrogen bonding, enhancing binding affinity to target proteins.

Anticancer Properties

Several studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .

Case Study:
In vitro studies demonstrated that a related thieno[2,3-d]pyrimidine derivative exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it can inhibit the growth of certain bacterial strains by disrupting their metabolic functions .

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Modifications to the thiophene and thieno-pyrimidine structures have been explored to improve potency and selectivity against specific targets.

  • Synthesis and Characterization : Various synthetic routes have been developed to create derivatives with improved pharmacological profiles.
  • In Vivo Studies : Animal models have been used to assess the therapeutic efficacy of these compounds, showing promising results in reducing tumor size and improving survival rates in cancer models .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications at specific positions on the thieno-pyrimidine ring can significantly affect biological activity .

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